

Application Notes: FTIR Analysis of Lignosulfonic Acid Functional Groups

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Compound of Interest

Compound Name: *Lignosulfonic acid*

Cat. No.: *B1195499*

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Introduction

Lignosulfonic acid and its salts (lignosulfonates) are complex, water-soluble anionic polymers derived from lignin during the sulfite pulping of wood. Their versatile properties as binders, dispersants, and emulsifiers are dictated by the rich variety of functional groups within their structure. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique extensively used for the qualitative and quantitative analysis of these functional groups. This document provides a detailed protocol and data interpretation guide for the FTIR analysis of **lignosulfonic acid**.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation causes the molecules to vibrate at specific frequencies. These vibrational frequencies are characteristic of the chemical bonds and functional groups present in the molecule. By analyzing the FTIR spectrum, which is a plot of infrared absorbance versus wavenumber (cm^{-1}), the functional group composition of **lignosulfonic acid** can be elucidated.

Core Functional Groups in Lignosulfonic Acid

The main functional groups that can be identified in **lignosulfonic acid** using FTIR spectroscopy include hydroxyl, sulfonate, carbonyl, methoxyl, and aromatic rings. The

presence and intensity of the absorption bands corresponding to these groups provide insights into the structural characteristics of the lignosulfonate sample.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for the key functional groups found in **lignosulfonic acid**. The wavenumber ranges are compiled from various scientific sources.

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Reference
3450 - 3300	O-H stretching in phenolic and aliphatic hydroxyls	Hydroxyl (-OH)	[1][2]
2950 - 2840	C-H stretching in methyl and methylene groups	Aliphatic C-H	[2][3]
1730 - 1710	C=O stretching in unconjugated ketones & carboxyls	Carbonyl/Carboxyl C=O	[3][4]
1635 - 1600	Aromatic skeletal C=C vibrations	Aromatic C=C	[1][3][5]
1515 - 1512	Aromatic skeletal C=C vibrations	Aromatic C=C	[1][3][5][6]
1462 - 1450	C-H deformation in methyl and methylene groups	Aliphatic C-H	[3][5]
1430 - 1420	Aromatic skeletal vibrations combined with C-H	Aromatic Ring	[1][3]
1266 - 1215	Guaiacyl ring breathing with C-O stretching	Aromatic C-O, C-C	[6][7]
1192 - 1145	Asymmetric S=O stretching in sulfonate groups	Sulfonate (-SO ₃ H)	[6][8][9]
1093 - 1042	Symmetric S=O stretching in sulfonate groups	Sulfonate (-SO ₃ H)	[6][10]

834 - 693	C-H out-of-plane bending in substituted benzenes	Aromatic C-H	[9]
652 - 616	S-O bending in sulfonate groups	Sulfonate (-SO ₃ H)	[1] [10]

Experimental Protocols

A standard procedure for the FTIR analysis of **lignosulfonic acid** is outlined below. This protocol is based on the Attenuated Total Reflectance (ATR) sampling technique, which is common for solid and liquid samples.

Materials and Equipment

- FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
- **Lignosulfonic acid** sample (solid powder or aqueous solution)
- Spatula
- Ethanol or isopropanol for cleaning the ATR crystal
- Lint-free wipes
- Computer with FTIR software for data acquisition and analysis

Sample Preparation

- Solid Samples: Ensure the **lignosulfonic acid** powder is dry and homogenous. If necessary, grind the sample to a fine powder using a mortar and pestle to ensure good contact with the ATR crystal.
- Liquid Samples (Aqueous Solutions): If analyzing an aqueous solution, ensure it is free of any suspended particles that could interfere with the measurement. Centrifugation can be used to remove interfering impurities.[\[6\]](#)

Data Acquisition

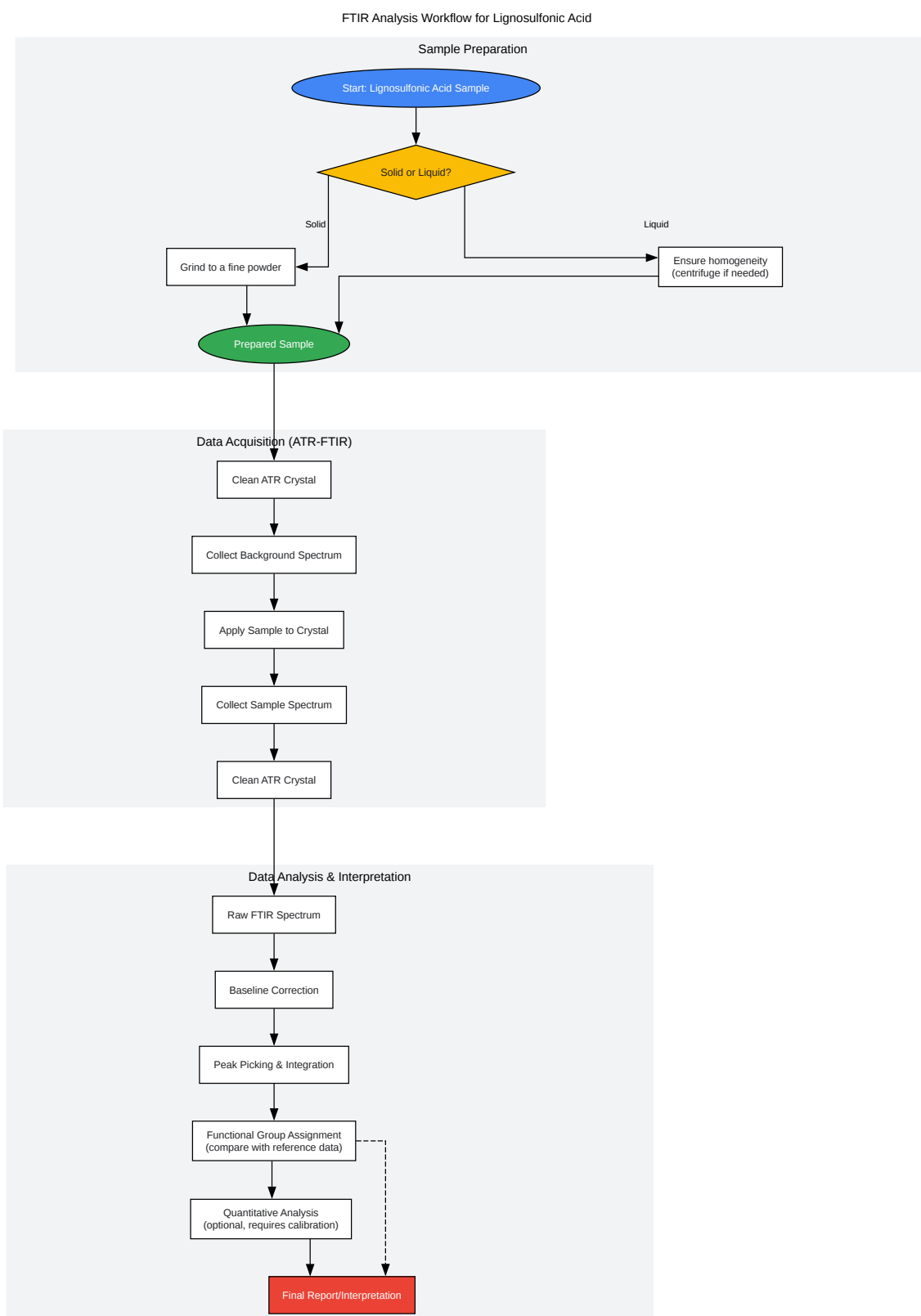
- Background Spectrum:
 - Clean the ATR crystal thoroughly with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.
 - Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum:
 - For solid samples: Place a small amount of the **lignosulfonic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the ATR's pressure clamp to ensure good contact.
 - For liquid samples: Place a drop of the **lignosulfonic acid** solution onto the center of the ATR crystal.
 - Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.
- Cleaning:
 - Thoroughly clean the ATR crystal after each measurement to prevent cross-contamination.

Data Analysis

- Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.
- Peak Picking: Identify the wavenumbers of the major absorption peaks.
- Functional Group Assignment: Compare the observed peak positions with the reference table to assign them to specific functional groups.
- Quantitative Analysis (Optional): For quantitative analysis, the intensity or area of specific peaks can be correlated with the concentration of the corresponding functional group. This typically requires the creation of a calibration curve using standards of known

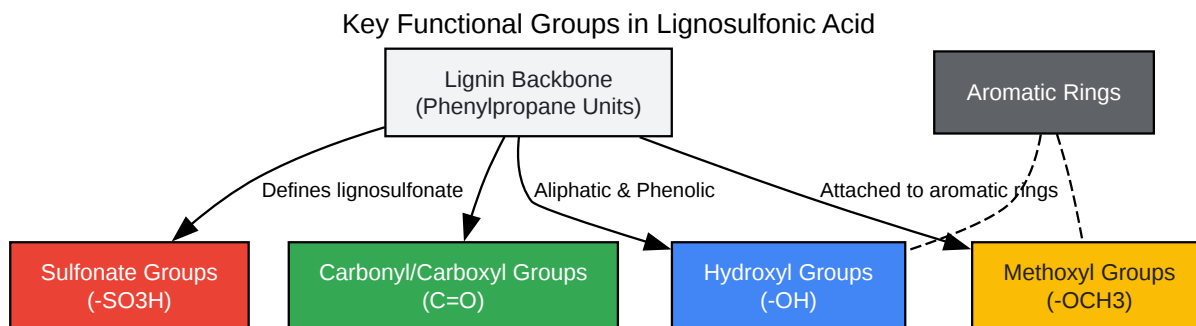
concentrations. For instance, the bands at 1093 and 1042 cm^{-1} can be used for the quantification of lignosulfonates.[6]

Mandatory Visualization



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Caption: Workflow for FTIR analysis of **lignosulfonic acid**.



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Caption: Functional groups in **lignosulfonic acid**.

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